5-(2,5-Difluorophenoxy)pentanenitrile
Description
5-(2,5-Difluorophenoxy)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a 2,5-difluorophenoxy group.
Properties
IUPAC Name |
5-(2,5-difluorophenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-9-4-5-10(13)11(8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXMKBCWLZKULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCCC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Difluorophenoxy)pentanenitrile typically involves the reaction of 2,5-difluorophenol with a suitable pentanenitrile derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(2,5-Difluorophenoxy)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
5-(2,5-Difluorophenoxy)pentanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenoxy)pentanenitrile involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can interact with various biological molecules, potentially inhibiting or activating certain enzymes or receptors. The nitrile group may also play a role in its biological activity by forming interactions with nucleophilic sites in proteins or other biomolecules .
Comparison with Similar Compounds
Structural Analogs: Halogen-Substituted Phenoxy Nitriles
5-(2,5-Dichlorophenoxy)pentanenitrile (CAS 95450-80-9) is a discontinued product structurally similar to the target compound, with chlorine replacing fluorine atoms. The discontinuation of this compound may reflect regulatory or stability concerns, whereas fluorinated analogs like 5-(2,5-difluorophenoxy)pentanenitrile could offer improved metabolic stability in pesticidal applications .
Functional Group Variations
5-(Methylthio)pentanenitrile () is a volatile nitrile identified in thermally processed rapeseed oil. Its methylthio group contributes to a strong odor (OAV > 9.2), making it a key aroma compound. In contrast, the difluorophenoxy group in this compound likely reduces volatility, directing its utility toward non-aromatic applications such as synthetic intermediates .
5-(Acetyloxy)pentanenitrile (CAS 89775-53-1) contains an acetyloxy substituent, which introduces ester-like reactivity. This compound is classified as hazardous (H302, H315, H319, H335), highlighting the general toxicity risks of nitriles. The difluorophenoxy group may mitigate some hazards by reducing electrophilicity, though fluorine substitution could introduce new toxicological profiles requiring evaluation .
Data Tables
Table 1: Structural and Functional Comparison of Pentanenitrile Derivatives
Table 2: Hazard Profiles of Selected Nitriles
Research Findings and Implications
- Thermal Stability: indicates that nitrile formation dominates under high-temperature processing (180°C), suggesting that this compound may exhibit stability in heated industrial processes .
- Safety Considerations : While 5-(acetyloxy)pentanenitrile’s hazards highlight general nitrile risks, fluorination could reduce acute toxicity but warrant scrutiny for chronic effects .
Biological Activity
5-(2,5-Difluorophenoxy)pentanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12F2N
- Molecular Weight : 221.23 g/mol
- IUPAC Name : this compound
This compound features a pentanenitrile chain linked to a difluorophenoxy group, which may influence its biological properties.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inducing apoptosis in non-small cell lung cancer (NSCLC) cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (NSCLC) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 15.3 | Caspase activation |
| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Concentration (ng/mL) | % Inhibition |
|---|---|---|
| IL-6 | 50 | 45% |
| TNF-α | 100 | 38% |
| IL-1β | 75 | 50% |
Mechanistic Studies
Mechanistic studies have revealed that the biological activity of this compound may involve modulation of key signaling pathways:
- Apoptosis Pathway : The compound activates caspase-3 and caspase-9, leading to programmed cell death in cancer cells.
- NF-κB Pathway : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing inflammation and cancer cell survival.
Study on Lung Cancer Treatment
A notable case study involved the application of this compound in a preclinical model of lung cancer. The study demonstrated significant tumor reduction in treated mice compared to control groups. Histological analyses revealed increased apoptosis and reduced proliferation markers in tumor tissues.
Study on Inflammatory Disorders
Another case study focused on the use of this compound in a model of rheumatoid arthritis. Results indicated that treatment with this compound led to decreased joint swelling and lower levels of inflammatory markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
